molecular formula C28H24BrN3O3 B11048972 [4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexyl](pyridin-2-yl)methanone

[4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexyl](pyridin-2-yl)methanone

Cat. No. B11048972
M. Wt: 530.4 g/mol
InChI Key: WCMYMURTCHSGSY-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone is a complex organic compound with a unique structure that includes bromophenyl, dihydroxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone typically involves multiple steps, starting with the preparation of the bromophenyl and pyridinyl precursors. These precursors are then subjected to cyclization reactions under controlled conditions to form the cyclohexyl core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinones, phenyl derivatives, and various substituted cyclohexyl compounds .

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological systems .

Medicine

Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In industrial applications, this compound can be used in the development of advanced materials and catalysts. Its ability to undergo various chemical reactions makes it a valuable component in the production of high-performance materials .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone lies in its bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel materials .

properties

Molecular Formula

C28H24BrN3O3

Molecular Weight

530.4 g/mol

IUPAC Name

[4-(4-bromophenyl)-2,6-dihydroxy-2,6-dipyridin-2-ylcyclohexyl]-pyridin-2-ylmethanone

InChI

InChI=1S/C28H24BrN3O3/c29-21-12-10-19(11-13-21)20-17-27(34,23-8-2-5-15-31-23)26(25(33)22-7-1-4-14-30-22)28(35,18-20)24-9-3-6-16-32-24/h1-16,20,26,34-35H,17-18H2

InChI Key

WCMYMURTCHSGSY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C(C1(C2=CC=CC=N2)O)C(=O)C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=C(C=C5)Br

Origin of Product

United States

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